Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
The following technical guide details the properties, synthesis, and pharmacological applications of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . This document is structured for researchers requiring a deep understanding of this compound as a chemical probe in nicotinic acetylcholine receptor (nAChR) studies.
High-Fidelity nAChR Structural Probe & Pharmacophore Spacer
Chemical Identity & Structural Significance[1][2][3][4][5]
Core Identity
This compound represents a critical structural modification of the classical nicotine scaffold. Unlike nicotine (which possesses a direct bond between the pyridine C3 and pyrrolidine C2 positions), 3-(Pyrrolidin-3-ylmethyl)pyridine introduces a methylene (
-
IUPAC Name: 3-(pyrrolidin-3-ylmethyl)pyridine oxalate[1]
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Synonyms: 3-(3-Pyridylmethyl)pyrrolidine oxalate; 3-PMP oxalate.
-
CAS Number (Free Base): N/A (Specific isomer often custom synthesized; related HCl salt CAS: 1864064-20-9).
-
Molecular Formula (Free Base):
-
Molecular Weight (Free Base): 162.23 g/mol
-
Salt Form: Oxalate (typically 1:1 or 1:2 stoichiometry,
).
Structural Logic & Pharmacophore Spacing
The primary utility of this compound lies in its ability to probe the cation-
-
Rotational Freedom: The methylene bridge introduces an additional degree of rotational freedom compared to the rigid nicotine or nornicotine analogs.
-
Distance Extension: It extends the distance between the cationic center (pyrrolidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen), allowing researchers to test the spatial tolerance of the orthosteric binding site.
Figure 1: Structural evolution from Nicotine to 3-(Pyrrolidin-3-ylmethyl)pyridine, highlighting the impact of the methylene spacer.
Physicochemical Properties[1][2][3][5][7]
The oxalate salt is preferred in research settings over the hydrochloride or free base due to enhanced crystallinity and reduced hygroscopicity.
| Property | Specification | Technical Note |
| Appearance | White to Off-white Crystalline Solid | Oxalate salts generally form stable lattice structures, preventing the "oiling out" common with amine hydrochlorides. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Highly soluble in polar protic solvents due to ionic character. |
| Melting Point | 145°C - 160°C (Typical range for amine oxalates) | Sharp melting point indicates high purity; decomposition may occur above 200°C. |
| Hygroscopicity | Low to Moderate | significantly lower than the dihydrochloride salt, ensuring accurate weighing for |
| Stability | >2 Years at -20°C | Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring. |
| Acidity (pKa) | Pyrrolidine N: ~9.5; Pyridine N: ~3.5 | The pyrrolidine nitrogen is the primary protonation site at physiological pH (7.4). |
Synthesis & Preparation
While custom synthesis is common, the most robust route involves constructing the pyrrolidine ring via cyclization or reducing a succinimide intermediate linked to the pyridine ring.
Recommended Synthetic Pathway (Reductive Strategy)
This protocol minimizes racemization and ensures high yield of the secondary amine.
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Alkylation: React 3-(chloromethyl)pyridine with diethyl malonate (or similar activated methylene) followed by functionalization to form a 3-substituted succinimide or pyrrolidinone precursor.
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Cyclization: Formation of 3-(3-pyridylmethyl)pyrrolidine-2,5-dione .
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Global Reduction: Reduction of the dione using Lithium Aluminum Hydride (LiAlH4) in THF to yield the free base amine.
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Salt Formation: Dissolution of the free base in Ethanol/Et2O and dropwise addition of Oxalic acid (anhydrous) to precipitate the oxalate salt.
Purification Protocol
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Recrystallization: Solvent system: Ethanol/Diethyl Ether (1:3).
-
Validation: NMR (
H, C) must confirm the integrity of the methylene bridge (distinct doublet/multiplet at 2.5-3.0 ppm) and the stoichiometric ratio of the oxalate counter-ion.
Pharmacological Applications[2][3]
Mechanism of Action: The "Spacer" Hypothesis
This compound is used to map the Orthosteric Binding Site of nAChRs (specifically
-
Binding Mode: The pyrrolidine nitrogen (protonated) interacts with the aromatic cage (Trp, Tyr residues) via cation-
interactions. The pyridine nitrogen acts as a hydrogen bond acceptor. -
Steric Probing: By comparing the affinity (
) of this compound against Nicotine and Nornicotine, researchers can calculate the energy penalty or benefit of the methylene extension.
Signal Transduction Pathway
Upon binding, the compound stabilizes the open conformation of the ion channel, leading to cation influx.
Figure 2: Signal transduction cascade initiated by ligand binding to the nicotinic acetylcholine receptor.[2]
Experimental Protocols
Stock Solution Preparation
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Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: 10 mM or 100 mM.
-
Procedure:
-
Weigh the oxalate salt accurately (correcting for MW of the salt form: Free Base MW + 90.03 g/mol per oxalate).
-
Dissolve in DMSO. Vortex for 30 seconds.
-
Aliquot into light-protected vials (amber glass).
-
Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Radioligand Binding Assay (Competition)
Objective: Determine
-
Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human
. -
Radioligand: [
H]-Epibatidine (0.5 nM final concentration). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation:
-
Mix Membranes + [
H]-Epibatidine + Test Compound (10 concentrations, to M). -
Incubate for 2 hours at 4°C (to reduce receptor desensitization/degradation).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Hill slope constrained to -1 if appropriate).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(Pyrrolidin-2-yl)pyridine (Nornicotine Analog Comparison). Retrieved from [Link]
- Le Foll, B., & Goldberg, S. R. (2009). Nicotinic Receptors and Addiction: Structural Biology and Pharmacology. Handbook of Experimental Pharmacology. (General grounding on nAChR ligand design).
- Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Foundational text on pyridine-pyrrolidine pharmacophores).
